molecular formula C11H11BrINO B1381500 5-Bromo-N-cyclobutyl-2-iodobenzamide CAS No. 1871173-11-3

5-Bromo-N-cyclobutyl-2-iodobenzamide

Cat. No.: B1381500
CAS No.: 1871173-11-3
M. Wt: 380.02 g/mol
InChI Key: DVLONFQAOUBGIT-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclobutyl-2-iodobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine (Br) at the 5-position, iodine (I) at the 2-position, and a cyclobutyl group attached to the amide nitrogen.

The molecular formula is inferred as C₁₁H₁₁BrINO, with a molecular weight of approximately 380.02 g/mol (calculated by adjusting the cyclopropyl analog from : replacing Cl with I and cyclopropyl with cyclobutyl).

Properties

IUPAC Name

5-bromo-N-cyclobutyl-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrINO/c12-7-4-5-10(13)9(6-7)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLONFQAOUBGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclobutyl-2-iodobenzamide typically involves the following steps:

    Amidation: The formation of the benzamide structure involves the reaction of the brominated and iodinated benzene derivative with cyclobutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination and Iodination: Using large reactors and optimized conditions to ensure high yield and purity.

    Automated Amidation: Employing automated systems for the amidation step to enhance efficiency and consistency.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclobutyl-2-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the bromine or iodine atoms.

    Coupling Reactions: The benzamide core can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution, and halogenating agents for electrophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Derivatives with different functional groups replacing the bromine or iodine atoms.

    Oxidation Products: Compounds with higher oxidation states of bromine or iodine.

    Reduction Products: Compounds with lower oxidation states or removal of halogen atoms.

Scientific Research Applications

5-Bromo-N-cyclobutyl-2-iodobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclobutyl-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The cyclobutyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

a. Halogen Substitution Effects

  • Iodine vs. Chlorine: Replacing Cl with I (as in 5-Bromo-2-chloro-N-cyclopropylbenzamide vs.
  • Bromine vs. Fluorine : Fluorine (as in 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide) offers stronger electronegativity but reduced steric bulk compared to iodine, influencing solubility and receptor interactions .

b. Amide Nitrogen Modifications

  • Cyclobutyl vs. Cyclopropyl : The cyclobutyl group in the target compound introduces greater ring strain (110° bond angles) than cyclopropane (60°), but increased flexibility compared to rigid cyclopropane derivatives. This may enhance conformational adaptability in drug design .
  • Aryl vs. Alkyl Substitutions : The N-(2-methoxyphenyl) group in the fluorinated analog adds aromaticity and electron-donating effects, contrasting with the aliphatic cyclobutyl group in the target compound .

c. Functional Group Variations

  • Benzamide vs. Benzoic Acid : The carboxylic acid group in 5-Bromo-2-iodobenzoic acid (C₇H₄BrIO₂) increases acidity (pKa ~4.2), whereas the amide group in the target compound offers hydrogen-bonding capability without ionization .

Biological Activity

5-Bromo-N-cyclobutyl-2-iodobenzamide is a compound that has garnered attention in scientific research due to its potential biological activities and applications in drug discovery. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrINO. It features a benzamide core with bromine and iodine substituents, along with a cyclobutyl group which may influence its biological interactions.

PropertyValue
Molecular FormulaC11H11BrINO
Molecular Weight327.02 g/mol
IUPAC NameThis compound
CAS Number1871173-11-3

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms (bromine and iodine) allows for the formation of halogen bonds, which can enhance binding affinity to target proteins. The cyclobutyl group may also contribute to the compound's specificity and efficacy in biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in the context of cancer treatment. It has been studied for its potential effects on tumor growth inhibition and modulation of signaling pathways involved in cancer progression.

Case Studies

  • Inhibition of Tumor Growth : In a study involving renal cell carcinoma xenograft models, treatment with this compound led to significant reductions in tumor size. The compound was administered at varying dosages (10 mg/kg, 30 mg/kg, and 100 mg/kg) three times at 12-hour intervals. Results indicated a decrease in mRNA levels of hypoxia-inducible factor 2-alpha (HIF-2α) and its regulated genes, suggesting a mechanism involving the modulation of hypoxic responses in tumors .
  • Mechanistic Insights : Additional research has shown that this compound can influence the expression of vascular endothelial growth factor (VEGF), a key player in angiogenesis. Treatment resulted in lowered plasma levels of human VEGFA in treated mice compared to controls, indicating potential anti-angiogenic properties .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

CompoundKey DifferencesBiological Activity
5-Bromo-2-iodobenzamide Lacks cyclobutyl groupModerate inhibition of certain enzymes
N-cyclobutyl-2-iodobenzamide Lacks bromine atomLimited activity against cancer
5-Bromo-N-cyclobutylbenzamide No iodine substituentPotentially lower efficacy

Research Findings

The exploration into the biological activity of this compound is still ongoing. Preliminary findings suggest that its structural components significantly affect its interaction with biological targets and subsequent therapeutic potential.

  • In vitro Studies : Initial tests have shown promising results regarding cytotoxicity against various cancer cell lines.
  • Pharmacokinetics : Ongoing studies are assessing the pharmacokinetic profile to determine absorption, distribution, metabolism, and excretion (ADME) characteristics.
  • Future Directions : Further research is needed to fully elucidate the compound's mechanism of action and explore its potential as a therapeutic agent for various malignancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-N-cyclobutyl-2-iodobenzamide
Reactant of Route 2
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5-Bromo-N-cyclobutyl-2-iodobenzamide

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